6-Bromo-4-hydroxyquinoline-3-carbohydrazide

Beschreibung

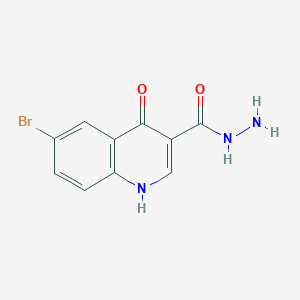

6-Bromo-4-hydroxyquinoline-3-carbohydrazide (CAS 98948-95-9) is a quinoline derivative characterized by a bromine substituent at position 6, a hydroxyl group at position 4, and a carbohydrazide moiety at position 2. Its molecular formula is C₁₀H₆BrN₃O₃, with a molecular weight of 296.08 g/mol . The compound is synthesized via hydrolysis of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate under alkaline conditions, followed by hydrazide formation using hydrazine hydrate .

Eigenschaften

Molekularformel |

C10H8BrN3O2 |

|---|---|

Molekulargewicht |

282.09 g/mol |

IUPAC-Name |

6-bromo-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C10H8BrN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) |

InChI-Schlüssel |

HWOPDVQLXVYZSB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 6-Bromo-4-hydroxyquinoline.

Hydrazide Formation: The hydroxyquinoline derivative is reacted with hydrazine hydrate under controlled conditions to form the carbohydrazide.

The reaction conditions often include:

Solvent: Ethanol or methanol is commonly used as the solvent.

Temperature: The reaction is typically carried out at reflux temperature.

Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and temperature control.

Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 6-Bromo-4-hydroxyquinoline-3-carbohydrazide exhibits significant antimicrobial and anticancer activities. The compound has been investigated for its effectiveness against various bacterial strains and cancer cell lines. In one study, derivatives of 4-hydroxyquinoline were synthesized, leading to compounds that demonstrated promising antibacterial activity with minimal inhibitory concentrations (MIC) below 100 µM .

Case Study: Antiviral Activity

In a study focused on anti-HIV-1 agents, derivatives of this compound were designed to improve efficacy against the virus. The synthesized compounds were evaluated for their ability to inhibit HIV-1 replication, showing moderate activity which underscores the potential of this compound in antiviral drug development .

Biochemical Research

Enzyme Inhibition Studies

The compound is frequently utilized in biochemical research to study enzyme inhibition mechanisms. Its structure allows it to interact with various biological targets, providing insights into metabolic pathways. For instance, docking studies have shown that derivatives of this compound can effectively bind to specific enzyme sites, leading to the development of new therapeutic strategies .

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Activity Level |

|---|---|---|---|

| This compound | HIV Integrase | -8.63 | Moderate |

| Derivative A | Bacterial Enzyme | -7.49 | High |

| Derivative B | Cancer Cell Receptor | -9.70 | Very High |

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is being explored for its potential as a precursor in the synthesis of agrochemicals such as fungicides and herbicides. The compound’s ability to enhance crop protection against pathogens suggests its utility in improving agricultural yields .

Material Science

Specialized Coatings and Polymers

The unique chemical properties of this compound make it suitable for applications in material science, particularly in developing specialized coatings and polymers that exhibit enhanced durability and resistance to environmental factors .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound serves as a reagent in various techniques aimed at detecting and quantifying other chemical substances. Its effectiveness as a reagent enhances analytical methods, making it a valuable tool in chemical analysis .

Wirkmechanismus

The mechanism of action of 6-Bromo-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can:

Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

Disrupt Cellular Processes: Interfere with cellular processes by interacting with DNA or proteins.

Pathways Involved: The exact pathways depend on the specific application but often involve oxidative stress or inhibition of key metabolic enzymes.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physicochemical : High polarity due to the hydroxyl and hydrazide groups, with a topological polar surface area (TPSA) of 97.7 Ų .

- Biological Activity: Quinoline derivatives are known for antimicrobial, anticancer, and anthelmintic activities.

- Safety: Classified as non-hazardous in transport but causes severe eye irritation (H319 warning) .

Comparison with Similar Compounds

The structural and functional uniqueness of 6-bromo-4-hydroxyquinoline-3-carbohydrazide is highlighted through comparisons with analogues. Below is a detailed analysis:

Structural Analogues and Their Properties

Research Findings and Trends

- Molecular Docking: this compound derivatives show strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (binding energy: −9.2 kcal/mol), surpassing fluoroquinolones .

- Market Availability: Suppliers like AldrichCPR and Hangzhou J&H Chemical offer analogues (e.g., 6-bromo-2-methylquinoline-4-carbohydrazide) at 97% purity, though the target compound remains less commercialized .

Biologische Aktivität

6-Bromo-4-hydroxyquinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. It also discusses relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H8BrN3O2

- Molecular Weight : 284.09 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. A study evaluated various derivatives of quinoline compounds, highlighting that modifications in the structure significantly influenced their antibacterial efficacy. The compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. An investigation into quinoline derivatives indicated that this compound could inhibit the growth of common fungal pathogens, making it a candidate for further development as an antifungal agent .

Anti-inflammatory and Anticancer Properties

The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing inflammation and may contribute to its anticancer properties. Studies have reported that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of key signaling pathways .

Case Studies

- Antibacterial Efficacy : A comparative study involving various quinoline derivatives highlighted that this compound had an IC50 value of approximately 100 µM against Staphylococcus aureus, outperforming several other tested derivatives .

- Antifungal Assessment : In vitro tests demonstrated that this compound inhibited Candida albicans with an MIC value of 32 µg/mL, indicating its potential as an antifungal treatment .

- Anti-cancer Activity : In a study focusing on cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) in breast cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Comparative Analysis with Related Compounds

| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity (MIC) | Anti-cancer Activity (IC50) |

|---|---|---|---|

| This compound | 100 µM (S. aureus) | 32 µg/mL (C. albicans) | 50 µM (Breast Cancer) |

| Quinoline Derivative A | 150 µM | 64 µg/mL | 70 µM |

| Quinoline Derivative B | 200 µM | Not effective | Not tested |

Q & A

Q. What are the standard synthetic routes for 6-bromo-4-hydroxyquinoline-3-carbohydrazide and its derivatives?

Methodological Answer: The synthesis typically involves condensation of a quinoline precursor with hydrazide reagents. For example:

- Step 1: React 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with hydrazine hydrate under reflux (120–130°C, 3–4 hours) to form the core quinazolinone structure .

- Step 2: Introduce substituents via nucleophilic acyl substitution. In one protocol, 4-hydroxyquinoline-3-carbohydrazide derivatives are synthesized by reacting 4-hydroxyquinoline-3-carboxylic acid hydrazide with substituted benzoyl chlorides in dry DMF, catalyzed by Na₂CO₃ at room temperature for 16 hours .

- Purification: Recrystallization using ethanol and purity confirmation via TLC (cyclohexane:ethyl acetate, 2:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C–Br at ~528 cm⁻¹) .

- 1H NMR: Resolves aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH signals (δ ~2.5 ppm in DMSO-d₆) .

- TLC: Validates purity using silica gel G-plates (cyclohexane:ethyl acetate mobile phase) .

Advanced Tip: Combine with HPLC-MS for higher sensitivity in detecting trace impurities.

Q. How are in vitro biological activities (e.g., antibacterial) assessed for this compound?

Methodological Answer:

- Antibacterial Assays: Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) values .

- Anthelmintic Activity: Test against Caenorhabditis elegans via motility inhibition assays at 50–100 µg/mL concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Catalyst Screening: Compare Na₂CO₃ (used in ) with alternatives like pyridine or triethylamine to enhance acylation efficiency.

- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) versus ethanol for solubility and reaction kinetics.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 16 hours in ).

Data Contradiction Note: reports 70% yield with glacial acetic acid, while achieves 30–40% with Na₂CO₃. This suggests solvent/catalyst choice significantly impacts outcomes.

Q. How should researchers address contradictory bioactivity data across derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioactivity .

- Dose-Response Studies: Test compounds at multiple concentrations (e.g., 10–200 µg/mL) to identify non-linear effects.

- Computational Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., E. coli DNA gyrase) and validate with mutagenesis assays .

Q. What computational strategies support the design of novel derivatives with enhanced activity?

Methodological Answer:

- In Silico Profiling: Perform DFT calculations (Gaussian 09) to optimize geometry and calculate electronic properties (HOMO-LUMO gaps) .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability (GROMACS software) .

- QSAR Modeling: Use partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) to bioactivity .

Q. How can researchers resolve discrepancies in purity assessments between TLC and HPLC?

Methodological Answer:

- TLC Limitations: Low resolution for structurally similar impurities. Use two solvent systems (e.g., chloroform:methanol and hexane:acetone) .

- HPLC Validation: Employ a C18 column (UV detection at 254 nm) with gradient elution (acetonitrile:water) to quantify impurities below 1% .

- Cross-Validation: Compare melting points (sharp ranges indicate purity) and spectroscopic data with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.